(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a tert-butyl ester
Scientific Research Applications
®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, pharmaceuticals, and other fine chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P261 (avoid breathing dust/fume/gas/mist/vapors/spray) .
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the synthesis of peptides , suggesting that it may interact with various proteins or enzymes in the body.
Mode of Action
Boc-D-Pyr-OBzl is a carboxyl-protected amino acid . The Boc (tert-butoxycarbonyl) group is used to protect the amino group, and the benzyl ester (OBzl) is used to protect the carboxyl group . This protection allows the compound to undergo reactions without unwanted interference from these functional groups .
Pharmacokinetics
As a compound used in peptide synthesis, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its degree of protection, the presence of other compounds, and the specific conditions of the reaction .
Result of Action
The molecular and cellular effects of Boc-D-Pyr-OBzl’s action largely depend on the context in which it’s used. In peptide synthesis, for example, it can contribute to the formation of specific peptide sequences .
Action Environment
The action, efficacy, and stability of Boc-D-Pyr-OBzl can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and the success of the peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . The reaction conditions are mild and do not require the use of transition metals, making it an environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the metal-free synthesis method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate: Similar structure but with an ethyl group instead of a benzyl group.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Contains a tert-butyl group and a triazinoindole structure.
Uniqueness
®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNBTMCEMLXYEM-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400626-71-3 |
Source
|
Record name | (R)-2-benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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